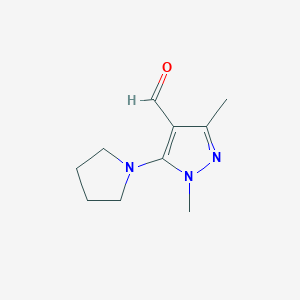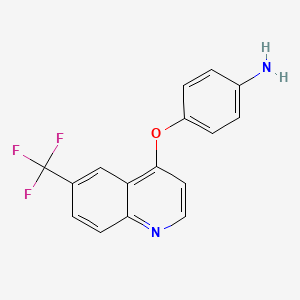![molecular formula C11H16N2O2 B12115860 Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benzoico, 4-[[2-(dimetilamino)etil]amino]- es un compuesto orgánico con la fórmula molecular C11H15NO2. Es un derivado del ácido benzoico, donde el grupo carboxilo está sustituido por un grupo dimetilaminoetil. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido benzoico, 4-[[2-(dimetilamino)etil]amino]- típicamente involucra la reacción del ácido benzoico con 2-(dimetilamino)etilamina. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como cloruro de tionilo o tricloruro de fósforo para facilitar la formación del enlace amida. Las condiciones de reacción a menudo incluyen reflujo de los reactivos en un solvente adecuado como diclorometano o tolueno.
Métodos de producción industrial
A escala industrial, la producción de ácido benzoico, 4-[[2-(dimetilamino)etil]amino]- se puede lograr a través de procesos de flujo continuo. Estos procesos implican el uso de reactores automatizados que aseguran un control preciso sobre los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos. Este método mejora el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido benzoico, 4-[[2-(dimetilamino)etil]amino]- se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que da como resultado la formación de aminas primarias.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo dimetilamino se puede reemplazar por otros nucleófilos como haluros o alcóxidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido, trióxido de cromo en ácido acético.
Reducción: Hidruro de litio y aluminio en éter, borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como hidróxido de sodio o carbonato de potasio.
Principales productos formados
Oxidación: Ácidos carboxílicos correspondientes.
Reducción: Aminas primarias.
Sustitución: Diversos derivados del ácido benzoico sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido benzoico, 4-[[2-(dimetilamino)etil]amino]- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas. Sirve como intermedio en la producción de colorantes, productos farmacéuticos y agroquímicos.
Biología: Se emplea en el estudio de la inhibición enzimática y las interacciones proteína-ligando. Actúa como un compuesto modelo para comprender el comportamiento de amidas similares en sistemas biológicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas. También se utiliza en la formulación de ciertos medicamentos tópicos.
Industria: Se utiliza en la fabricación de polímeros, resinas y recubrimientos. También es un componente en la producción de tintas y adhesivos curables con UV.
Mecanismo De Acción
El mecanismo por el cual el ácido benzoico, 4-[[2-(dimetilamino)etil]amino]- ejerce sus efectos implica su interacción con objetivos moleculares específicos. El grupo dimetilaminoetil puede interactuar con enzimas y receptores, modulando su actividad. Esta interacción a menudo implica enlaces de hidrógeno, interacciones hidrófobas y fuerzas de van der Waals. El compuesto puede inhibir o activar varias vías bioquímicas, dependiendo de su estructura y la naturaleza de la molécula diana.
Comparación Con Compuestos Similares
El ácido benzoico, 4-[[2-(dimetilamino)etil]amino]- se puede comparar con otros compuestos similares como:
Ácido benzoico, 4-(dimetilamino)-: Este compuesto carece del grupo etilamina, lo que lo hace menos versátil en términos de reactividad química y actividad biológica.
Ácido benzoico, 4-[[2-(metilamino)etil]amino]-: La presencia de un grupo metilamino en lugar de un grupo dimetilamino altera sus propiedades químicas y reactividad.
Ácido benzoico, 4-[[2-(etilamino)etil]amino]-: El grupo etilamina proporciona diferentes efectos estéricos y electrónicos en comparación con el grupo dimetilamino, lo que influye en sus interacciones con los objetivos moleculares.
El ácido benzoico, 4-[[2-(dimetilamino)etil]amino]- destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas específicas que no se observan en sus análogos.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethylamino]benzoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)8-7-12-10-5-3-9(4-6-10)11(14)15/h3-6,12H,7-8H2,1-2H3,(H,14,15) |
Clave InChI |
JDNFIBUGHZDDOA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


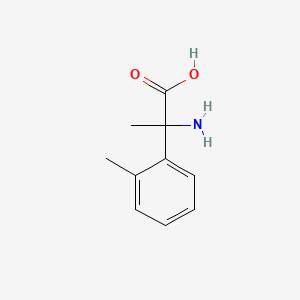
![5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12115778.png)
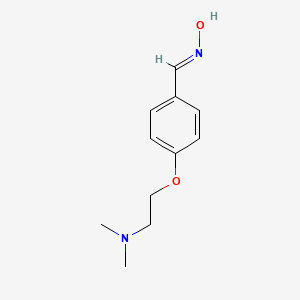
![6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole](/img/structure/B12115784.png)
![5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12115790.png)

amine](/img/structure/B12115813.png)
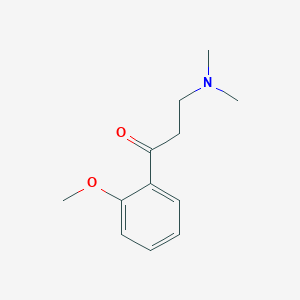
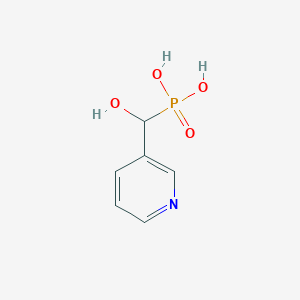
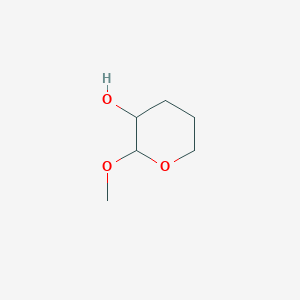
![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)
